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molecular formula C21H19ClN2O B8276945 [1-(2-Chlorophenyl)isoquinolin-3-yl](piperidin-1-yl)methanone CAS No. 89242-18-2

[1-(2-Chlorophenyl)isoquinolin-3-yl](piperidin-1-yl)methanone

Cat. No. B8276945
M. Wt: 350.8 g/mol
InChI Key: JXWKVMZOCWFZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499094

Procedure details

Operations are carried out as for Example 7, starting with 1.42 g of 1-(2-chlorophenyl) isoquinoline 3-carboxylic acid, 0.58 g of triethylamine, 0.62 g of ethyl chloroformate and 0.55 g of piperidine in 50 ml of chloroform. 1.2 g of 1-[[1-(2-chlorophenyl) 3-isoquinolyl]carbonyl]piperidine, melting at 161° C. is obtained.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
0.55 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([C:18](O)=[O:19])[N:9]=1.C(N(CC)CC)C.ClC(OCC)=O.[NH:34]1[CH2:39][CH2:38][CH2:37][CH2:36][CH2:35]1>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([C:18]([N:34]2[CH2:39][CH2:38][CH2:37][CH2:36][CH2:35]2)=[O:19])[N:9]=1

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.62 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0.55 g
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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